molecular formula C10H13ClN4O B6224956 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride CAS No. 69999-48-0

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

Cat. No.: B6224956
CAS No.: 69999-48-0
M. Wt: 240.69 g/mol
InChI Key: SKJHBJGQIPJMDB-UHFFFAOYSA-N
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Description

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride is a complex organic compound with the molecular formula C10H13ClN4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires:

    Precursors: Specific amines and carbonyl compounds.

    Catalysts: Acidic or basic catalysts to facilitate cyclization.

    Solvents: Polar solvents like ethanol or methanol.

    Temperature: Moderate to high temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification: Techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products depend on the type of reaction. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen functionalities.

    Reduction: Typically produces reduced forms with fewer double bonds.

    Substitution: Results in substituted derivatives with new functional groups.

Scientific Research Applications

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-tetraazatricyclo[3.3.1.1^3,7]decane: Another nitrogen-rich tricyclic compound.

    1,4,7,10-tetraazacyclododecane: A macrocyclic compound with similar nitrogen coordination properties.

Uniqueness

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride is unique due to its specific tricyclic structure and the arrangement of nitrogen atoms, which confer distinct chemical reactivity and potential biological activities not found in other similar compounds.

Properties

CAS No.

69999-48-0

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

1,3,8,12-tetrazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-9-one;hydrochloride

InChI

InChI=1S/C10H12N4O.ClH/c15-10-8-6-11-4-5-14(8)9-7(13-10)2-1-3-12-9;/h1-3,8,11H,4-6H2,(H,13,15);1H

InChI Key

SKJHBJGQIPJMDB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C(=O)NC3=C2N=CC=C3.Cl

Purity

95

Origin of Product

United States

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